molecular formula C7H10N2S B13787992 2-(2-thiazolyl)Cyclobutanamine CAS No. 933713-04-3

2-(2-thiazolyl)Cyclobutanamine

Cat. No.: B13787992
CAS No.: 933713-04-3
M. Wt: 154.24 g/mol
InChI Key: XUEABXITWAMPKU-UHFFFAOYSA-N
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Description

2-(2-Thiazolyl)Cyclobutanamine is a heterocyclic compound featuring a thiazole ring attached to a cyclobutanamine moiety. Thiazoles are known for their diverse biological activities and are integral components in various medicinal and industrial applications . The unique structure of this compound makes it a valuable compound for research and development in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-thiazolyl)Cyclobutanamine typically involves the reaction of cyclobutanamine with thiazole derivatives. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thiazolyl)Cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-thiazolyl)Cyclobutanamine involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

933713-04-3

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2-(1,3-thiazol-2-yl)cyclobutan-1-amine

InChI

InChI=1S/C7H10N2S/c8-6-2-1-5(6)7-9-3-4-10-7/h3-6H,1-2,8H2

InChI Key

XUEABXITWAMPKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=NC=CS2)N

Origin of Product

United States

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